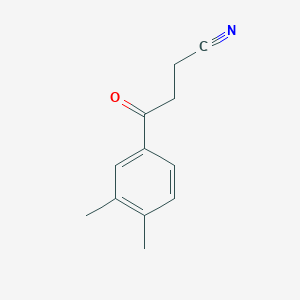

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amin

Übersicht

Beschreibung

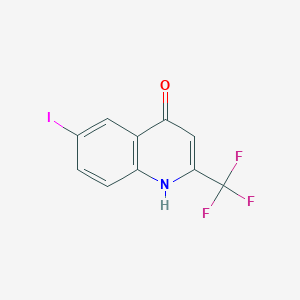

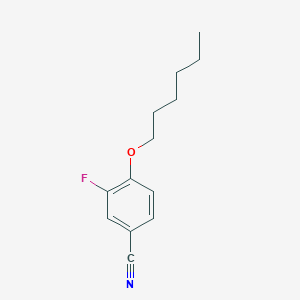

“5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine” is a heterocyclic compound . It is part of the oxadiazole class of compounds, which are five-membered rings containing two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazoles are known for their broad range of chemical and biological properties, and they have become important synthons in the development of new drugs .

Synthesis Analysis

The synthesis of oxadiazoles involves various methods and conditions . For instance, one efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied due to their broad range of chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the specific compound and conditions . For instance, the reaction of amidoximes with carboxylic acids and their derivatives can lead to the formation of the 1,2,4-oxadiazole core .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Oxadiazol-Derivate wurden auf ihre antibakterielle Aktivität gegen verschiedene Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Pseudomonas aeruginosa getestet, wobei Ciprofloxacin als Standardmedikament verwendet wurde .

Antivirale Aktivität

Diese Verbindungen wurden auch auf ihre antivirale Aktivität gegen das Tabakmosaikvirus (TMV) getestet, wobei Ribavirin als Referenzstandard verwendet wurde .

Medizinische Chemie

Moleküle, die den Oxadiazol-Rest enthalten, spielen in der medizinischen Chemie eine bedeutende Rolle aufgrund ihrer vielfältigen biologischen Aktivitäten .

Wirkmechanismus

Target of Action

Oxadiazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

Mode of Action

Oxadiazole derivatives are known to interact with various enzymes such as thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .

Biochemical Pathways

Oxadiazole derivatives have been reported to inhibit telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Pharmacokinetics

Oxadiazole derivatives are known to be soluble in water , which could potentially impact their bioavailability.

Result of Action

Oxadiazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

Biochemische Analyse

Biochemical Properties

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular processes. The interactions between 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine on cells are diverse and depend on the cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the reaction . The binding of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine to its target molecules often involves hydrogen bonds and van der Waals forces, which stabilize the interaction and facilitate the compound’s biochemical activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of key metabolites . For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine can affect the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular biochemistry.

Eigenschaften

IUPAC Name |

5-pyrazin-2-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKGJYHBULLFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270632 | |

| Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086378-64-4 | |

| Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)

![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)